molecular formula C16H25N3O2 B1444060 Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 1416439-47-8

Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B1444060
CAS No.: 1416439-47-8
M. Wt: 291.39 g/mol
InChI Key: KIMOBFPUGIGVLQ-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-aminopropan-2-yl)carbamate” is a chemical compound with the CAS Number: 149632-73-5 . It has a molecular weight of 174.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) .


Physical and Chemical Properties Analysis

This compound is a colorless to yellow solid or liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 263.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 47.9±0.3 cm3 .

Scientific Research Applications

Overview

The chemical compound tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is part of a broader class of 1,8-naphthyridine derivatives known for their diverse biological activities. These compounds have been extensively studied for their potential applications in various fields of therapeutic and medicinal research due to their broad spectrum of biological properties.

Biological Activities and Applications

1,8-Naphthyridine derivatives, including compounds structurally related to this compound, have demonstrated a variety of interesting biological activities that make them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Furthermore, these compounds have shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Beyond these, 1,8-naphthyridine derivatives exhibit activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties. They also serve as enzyme inhibitors, ionotropic agents, and adrenoceptor antagonists, showcasing their versatility in drug development and pharmaceutical research (Madaan et al., 2015).

Additionally, specific derivatives have been explored for their role in synthetic pathways, particularly in the synthesis of N-heterocycles. Chiral sulfinamides, closely related to the tert-butyl group, have been employed as chiral auxiliaries in stereoselective synthesis, indicating the relevance of tert-butyl-based compounds in facilitating asymmetric synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, and azetidines (Philip et al., 2020).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 7-(1-aminopropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11(10-17)13-8-7-12-6-5-9-19(14(12)18-13)15(20)21-16(2,3)4/h7-8,11H,5-6,9-10,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMOBFPUGIGVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Reactant of Route 3
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Reactant of Route 4
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Reactant of Route 5
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Reactant of Route 6
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

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